molecular formula C7H9ClN4 B13068925 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B13068925
M. Wt: 184.62 g/mol
InChI Key: JPZCLCGXSPZROC-UHFFFAOYSA-N
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Description

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile is a chemical compound with the molecular formula C7H9ClN4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino and chloro substituents on the pyrazole ring can enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and chloro substituents on the pyrazole ring makes this compound unique. These functional groups can participate in various chemical reactions, enhancing the compound’s versatility in synthetic chemistry and its potential as a bioactive molecule .

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

4-(3-amino-4-chloropyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H9ClN4/c8-6-5-12(11-7(6)10)4-2-1-3-9/h5H,1-2,4H2,(H2,10,11)

InChI Key

JPZCLCGXSPZROC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCC#N)N)Cl

Origin of Product

United States

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